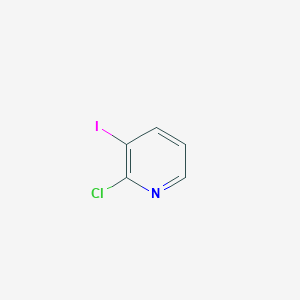

2-Chloro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWSWGXNZDSHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370916 | |

| Record name | 2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78607-36-0 | |

| Record name | 2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Pyridines in Organic Synthesis Research

Halogenated pyridines are a class of organic compounds that have garnered significant attention as versatile starting materials in a wide array of synthetic transformations. eurekalert.org Their utility stems from the presence of one or more halogen atoms attached to the pyridine (B92270) ring, which imparts unique reactivity and allows for selective functionalization. These compounds serve as crucial scaffolds for the construction of more complex heterocyclic and macrocyclic structures. eurekalert.org

The electron-deficient nature of the pyridine ring, further accentuated by the presence of electronegative halogen atoms, makes them susceptible to nucleophilic substitution reactions. eurekalert.org This reactivity is a key feature exploited in the synthesis of highly substituted pyridine derivatives, which can be challenging to prepare from the parent pyridine molecule itself. eurekalert.org Furthermore, the carbon-halogen bond in these compounds provides a handle for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ambeed.comambeed.com This capability has made halogenated pyridines indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comnetascientific.com The ability to selectively introduce different halogens at specific positions on the pyridine ring further enhances their synthetic value, allowing for sequential and site-specific modifications.

An Overview of 2 Chloro 3 Iodopyridine As a Versatile Synthetic Intermediate

2-Chloro-3-iodopyridine is a prime example of a halogenated pyridine (B92270) that has proven to be an exceptionally versatile intermediate in organic synthesis. lookchem.com Its structure, featuring both a chlorine and an iodine atom on the pyridine ring, provides a platform for differential reactivity, a highly sought-after characteristic for the construction of complex molecules. chemicalbook.com The distinct electronic properties conferred by the two different halogens allow for regioselective reactions, where one halogen can be selectively targeted over the other.

The iodine atom, being a better leaving group, is particularly amenable to a range of cross-coupling reactions. chemicalbook.com This has been demonstrated in Sonogashira cross-coupling reactions where the iodine is selectively substituted. researchgate.net Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be performed with high regioselectivity, targeting the C-I bond. lookchem.comthieme-connect.com This selective reactivity allows for the sequential introduction of different functional groups, a powerful strategy for building molecular complexity in a controlled manner. lookchem.com

Beyond cross-coupling reactions, this compound can participate in other important transformations, including metal-halogen exchange reactions to form organometallic intermediates, which are themselves versatile reagents in synthesis. ambeed.comambeed.com

Research Trajectories and Emerging Applications of 2 Chloro 3 Iodopyridine

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, each with its own advantages in terms of efficiency, regioselectivity, and scalability. These strategies are crucial for accessing this important building block for more complex molecules.

Regioselective Halogenation Protocols

Regioselective halogenation is a fundamental approach for introducing chloro and iodo substituents at specific positions on the pyridine (B92270) ring. The ability to control the position of halogenation is critical for the synthesis of the desired this compound isomer.

A common and direct method for the synthesis of this compound involves the iodination of a pre-existing chloro-substituted pyridine. For instance, the iodination of 2-chloropyridine (B119429) can be achieved using various iodinating agents. One documented method involves the reaction of 2-chloro-4-aminopyridine with iodine monochloride (ICl) in glacial acetic acid, which, after purification, yields the desired product. chemicalbook.com The reaction of 2-chloropyridine with ICl can form a charge transfer complex, which is a key step in the halogenation process. researchgate.net

Another approach involves the treatment of 2-chloropyridine with 57% aqueous HI, which has been shown to produce 2-iodopyridine (B156620), although with a low conversion rate. researchgate.net The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. For example, the direct halogenation of substituted pyridine rings can be challenging due to issues with regioselectivity and reactivity. acs.org

The table below summarizes a selection of iodination methods for chloro-substituted pyridines.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-Chloro-4-aminopyridine | ICl, Potassium Acetate | 2-Chloro-5-iodopyridin-4-amine | 49.7% | chemicalbook.com |

| 2-Chloropyridine | 57% aq. HI | 2-Iodopyridine | 10% conversion | researchgate.net |

This table is for illustrative purposes and showcases examples of iodination reactions on chloropyridines.

Electrochemical methods offer a green and efficient alternative for iodination. mdpi.com These techniques involve the in-situ generation of the iodinating species from iodide sources, avoiding the handling of hazardous reagents. The electrochemical oxidation of iodide in an aqueous solvent can produce iodine (I2) or iodonium (B1229267) species, which can then react with the substrate to form the iodinated product. mdpi.com By controlling the electrode potential, it is possible to influence the nature of the iodinating agent and potentially the regioselectivity of the reaction. mdpi.com While specific examples of the electrochemical iodination of 2-chloropyridine to directly form this compound are not extensively detailed in the provided results, the general principle of electrochemical halogenation is a promising area for the synthesis of such compounds.

Iodination of Chloro-Substituted Pyridine Precursors

Multi-Step Synthetic Pathways and Optimized Reaction Conditions

Often, the synthesis of this compound is achieved through multi-step sequences that allow for greater control over the introduction of each substituent. These pathways may involve the synthesis of a substituted pyridine precursor followed by halogenation or functional group interconversion.

One patented multi-step route starts from 2-chloro-5-methylpyridine, which undergoes a four-step process involving oxidation to the N-oxide, nitration, reduction of the nitro group to an amine, and finally a diazotization-iodination sequence to introduce the iodine atom. Another approach begins with 2-pyridone, which is subjected to nitration and N-alkylation, followed by a directional chlorination and dealkylation to yield 2-chloro-3-nitropyridine. google.com This intermediate can then be further functionalized.

Optimization of reaction conditions is critical in these multi-step syntheses to maximize yields and minimize byproducts. For instance, in palladium-catalyzed amination reactions on this compound, the choice of base and ligand is crucial for achieving high selectivity and reaction rates. The use of a large excess of cesium carbonate (Cs2CO3) in combination with a Pd-BINAP catalyst has been shown to be effective. thieme-connect.comlookchem.com

The following table outlines a multi-step synthesis example.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2-Chloro-5-methylpyridine | Hydrogen Peroxide, Acetic Acid | 2-Chloro-5-methylpyridine N-oxide | 85% | |

| 2 | 2-Chloro-5-methylpyridine N-oxide | Nitrating Agent | 2-Chloro-4-nitro-5-methylpyridine | - | |

| 3 | 2-Chloro-4-nitro-5-methylpyridine | Iron Powder, Acetic Acid | 2-Chloro-4-amino-5-methylpyridine | 90% | |

| 4 | 2-Chloro-4-amino-5-methylpyridine | NaNO₂, H₂SO₄, NaI | 2-Chloro-4-iodo-5-methylpyridine | 65-70% |

This table illustrates a patented multi-step synthesis of a related iodinated chloropyridine.

One-Pot Synthesis Strategies for Enhanced Efficiency

For example, a one-pot, three-component reaction has been developed for the synthesis of imidazo[1,2-a]pyridines, which are structurally related to functionalized pyridines. beilstein-journals.org Another example is a one-pot multistep synthesis starting from 3-hydroxymethylpyridine, where chlorination at the 2-position is followed by simultaneous iodination and acetal (B89532) protection in a single reactor. Although not directly producing this compound, these examples demonstrate the potential of one-pot strategies in pyridine chemistry. The development of a one-pot synthesis for this compound would represent a significant advancement in its production.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability. interchim.comscispace.comrsc.org The halogenation of organic compounds, which can be highly exothermic and difficult to control in batch processes, is particularly well-suited for flow chemistry. scispace.comrsc.org

Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields and selectivities. interchim.com While specific literature on the dedicated flow synthesis of this compound is not abundant in the initial search, the principles of flow chemistry have been successfully applied to various pyridine syntheses and halogenation reactions. interchim.comresearchgate.net For instance, a method for producing 2-chloro-3-cyanopyridine (B134404) through a continuous reaction has been patented, highlighting the industrial interest in flow processes for pyridine derivatives. google.com The application of flow chemistry to the direct halogenation of pyridines or their precursors holds significant promise for the safe and efficient large-scale production of this compound.

Reactivity and Mechanistic Investigations of this compound

The strategic positioning of the chloro and iodo groups on the pyridine nucleus dictates the molecule's reactivity. The iodine atom, being larger and more polarizable, generally serves as a better leaving group in many reactions compared to the chlorine atom. This inherent difference is fundamental to achieving regioselective functionalization of the molecule.

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNA) on this compound is a key transformation for introducing a variety of functional groups. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms renders the ring electrophilic and susceptible to attack by nucleophiles. vulcanchem.com

The substitution of the halogen atoms in this compound by nucleophiles is a regioselective process. The iodine atom at the 3-position is typically more labile and thus more readily displaced by nucleophiles than the chlorine atom at the 2-position. This is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond.

A variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur, can be used to displace the halogen atoms. ambeed.comorgchemres.org For instance, reactions with alkoxides (like sodium methoxide) or amines can lead to the selective substitution of the iodo group. ambeed.com The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the outcome and selectivity of the substitution. In some cases, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine atom can also be achieved.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|

| Amine | 3 | 3-Amino-2-chloropyridine derivative | lookchem.com |

| Alkoxide | 3 | 3-Alkoxy-2-chloropyridine derivative | ambeed.com |

This table provides illustrative examples and is not exhaustive.

The regioselectivity of nucleophilic substitution can be further controlled and enhanced through the use of catalysts. Transition metal catalysts, for example, can influence which halogen is substituted. ambeed.com While the inherent reactivity often favors iodine displacement, specific catalytic systems can be designed to promote substitution at the less reactive chloro position.

For instance, in palladium-catalyzed amination reactions, the choice of ligand and base can be critical. researchgate.net The use of specific ligand systems can steer the reaction towards the desired regioisomer by modulating the properties of the palladium catalyst. Studies have shown that a combination of a palladium catalyst with a suitable ligand, such as BINAP, and a base like cesium carbonate (Cs2CO3), can facilitate selective amination at the 3-position (iodine substitution). lookchem.comresearchgate.net The catalyst system can influence the rate of oxidative addition, which is a key step in the catalytic cycle, thereby controlling the regioselectivity.

Substitution of Chlorine and Iodine Atoms with Diverse Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. ambeed.com The differential reactivity of the C-I and C-Cl bonds is exploited to achieve selective couplings.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboronic acid with a halide in the presence of a palladium catalyst and a base, is a widely used reaction. rsc.org In the case of this compound, the reaction typically occurs selectively at the more reactive C-I bond. lookchem.com This allows for the introduction of an aryl or vinyl group at the 3-position of the pyridine ring while leaving the chlorine atom intact for potential further transformations.

The general preference for the reaction at the iodo-substituted position is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Various palladium catalysts, often with phosphine (B1218219) ligands, are effective for this transformation. uwindsor.ca

Table 2: Suzuki-Miyaura Coupling of this compound

| Organoboronic Acid | Catalyst System (Illustrative) | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 / Base | 2-Chloro-3-phenylpyridine | |

| Various arylboronic acids | Pd(BINAP) / Cs2CO3 | 3-Aryl-2-chloropyridine | lookchem.com |

This table presents generalized examples; specific conditions and yields vary based on the reactants and catalyst system.

The Stille coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, is another important cross-coupling reaction. Similar to the Suzuki-Miyaura coupling, the reaction with this compound generally proceeds with high selectivity at the C-I bond. ambeed.com

This selectivity allows for the formation of a new carbon-carbon bond at the 3-position of the pyridine ring. The choice of the organostannane reagent determines the group that is introduced. The reaction provides a reliable method for the synthesis of 3-substituted-2-chloropyridines, which are versatile intermediates for the synthesis of more complex molecules. ambeed.com

Heck Reactions

The Heck reaction, a cornerstone of carbon-carbon bond formation, can be effectively applied to this compound. ambeed.com Due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed processes, the Heck reaction can be performed selectively at the 3-position. researchgate.net This regioselectivity is a significant advantage, allowing for the introduction of vinyl groups at a specific location on the pyridine ring while leaving the chlorine atom available for subsequent transformations.

Studies have shown that the reaction of this compound with olefins, such as styrene, in the presence of a palladium catalyst, proceeds to form the corresponding 2-chloro-3-vinylpyridine derivatives. uwindsor.ca The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and preventing side reactions. For instance, reductive Heck conditions have been successfully employed for the C-C coupling of 2-chloro-5-iodopyridine (B1352245) with various aryl and heteroaryl iodides, suggesting similar applicability for the 2-chloro-3-iodo isomer. chem-soc.si The lower reactivity of the C-Cl bond generally ensures its integrity during the Heck coupling at the C-I position. researchgate.net

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties onto the pyridine ring of this compound. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

Similar to the Heck reaction, the Sonogashira coupling of this compound exhibits high regioselectivity, with the reaction occurring preferentially at the more reactive C-I bond. beilstein-journals.org This allows for the synthesis of 2-chloro-3-alkynylpyridines. The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the use of PdCl2(PPh3)2 as a catalyst has been shown to be effective for the Sonogashira coupling of various iodoaromatic compounds. beilstein-journals.org While copper is a traditional co-catalyst, copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid potential side reactions. libretexts.orgorganic-chemistry.org The resulting 2-chloro-3-alkynylpyridines are versatile intermediates that can undergo further transformations, including cyclization reactions to form fused heterocyclic systems.

Regioselective Palladium-Catalyzed Aminations (Buchwald–Hartwig Coupling)

The Buchwald-Hartwig amination has become an indispensable tool for the formation of carbon-nitrogen bonds, and its application to this compound demonstrates excellent regioselectivity. lookchem.com This reaction allows for the selective introduction of an amino group at the 3-position of the pyridine ring, leveraging the higher reactivity of the C-I bond over the C-Cl bond. lookchem.comthieme-connect.com

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. Research has shown that a combination of a palladium source, such as Pd(OAc)2 or Pd2(dba)3, and a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity and selectivity. thieme-connect.comacs.org

One of the most effective ligand systems for this transformation is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). lookchem.comresearchgate.net The Pd-BINAP catalytic system has been demonstrated to effectively catalyze the amination at the 3-position with anilines, yielding 3-arylamino-2-chloropyridines. lookchem.com Other ligands, such as XANTPHOS, have also been investigated. thieme-connect.com The nature of the ligand influences the steric and electronic properties of the palladium center, which in turn affects the rates of oxidative addition, reductive elimination, and other elementary steps in the catalytic cycle. researchgate.net For instance, DFT studies have shown that the choice of ligand can influence the rate-limiting step of the Buchwald-Hartwig amination. researchgate.net

Table 1: Catalyst Systems in Buchwald-Hartwig Amination of this compound

| Palladium Source | Ligand | Base | Solvent | Outcome |

| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene (B28343) | Selective amination at the 3-position. lookchem.comthieme-connect.com |

| Pd2(dba)3 | XANTPHOS | Cs2CO3 | Dioxane | Selective amination at the 3-position. thieme-connect.com |

This table is based on data from cited research articles and provides a summary of effective catalyst systems.

Beyond the catalyst system, the reaction conditions, particularly the choice of base and solvent, play a critical role in the outcome of the Buchwald-Hartwig amination of this compound. The base is not only required to deprotonate the amine nucleophile but also influences the rate and selectivity of the reaction.

Studies have shown that the use of a large excess of a mild base like cesium carbonate (Cs2CO3) is essential for achieving a sufficiently fast reaction rate for the amination at the 3-position. lookchem.comthieme-connect.com A comparative study of different bases, including potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and Cs2CO3, revealed that Cs2CO3 provided the best results in terms of reaction speed and yield. lookchem.com For example, using 5 equivalents of Cs2CO3 resulted in a significantly higher yield compared to using only 2 equivalents under the same reaction conditions. lookchem.com The choice of solvent, such as toluene or dioxane, also impacts the solubility of the reagents and the stability of the catalytic species. thieme-connect.com These mild reaction conditions are advantageous as they allow for the presence of base-sensitive functional groups on the coupling partners. lookchem.com

Table 2: Effect of Base on Amination of this compound with p-toluidine (B81030)

| Base (5 equiv.) | Reaction Time | Yield of 2-chloro-3-(4-methylphenylamino)pyridine |

| K2CO3 | 48 hours | Slow reaction |

| K3PO4 | 24 hours | Moderate reaction |

| Cs2CO3 | 8 hours | 90% |

This table is based on findings from a comparative study and illustrates the significant impact of the base on reaction efficiency. lookchem.comthieme-connect.com

Catalyst Systems and Ligand Effects in Amination

Metal-Halogen Exchange Reactions and Organometallic Intermediate Formation

The halogen atoms on this compound can participate in metal-halogen exchange reactions, leading to the formation of valuable organometallic intermediates. ambeed.comambeed.com This process typically involves treatment with organolithium or magnesium reagents. The greater lability of the iodine atom compared to the chlorine atom allows for selective metal-halogen exchange at the 3-position.

Treating this compound with reagents like n-butyllithium (nBuLi) at low temperatures can generate the corresponding 2-chloro-3-lithiopyridine intermediate. arkat-usa.org This organolithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. Similarly, Grignard reagents can be formed through magnesium-halogen exchange. arkat-usa.org These organometallic intermediates are highly reactive and their formation and subsequent reactions must often be carried out under inert atmospheres and at low temperatures to avoid side reactions. researchgate.net The "halogen dance," a phenomenon where the halogen atom migrates to a different position on the ring via an organometallic intermediate, has been observed in related halopyridine systems and could be a potential consideration under certain reaction conditions. researchgate.netresearchgate.net

Redox Reactivity of Halogen Substituents

The chlorine and iodine atoms in this compound can undergo redox reactions, where their oxidation states change. ambeed.comambeed.com For instance, the iodine atom can be reduced to an iodide ion, while the chlorine atom can be oxidized, or vice versa, depending on the reaction conditions and the reagents employed. ambeed.com This redox behavior can be exploited in various synthetic transformations. The presence of both a reducible and an oxidizable halogen on the same molecule offers potential for intramolecular redox processes or selective reactions with external oxidizing or reducing agents. The electrophilic nature of the iodine atom, due to the "sigma-hole," can also influence its reactivity in certain contexts, making it a halogen bond donor. acs.org

Elimination Reactions and Pyridine Ring Modifications

The structural framework of this compound serves as a versatile scaffold for a variety of chemical transformations that extend beyond simple substitution of its halogen substituents. These include elimination reactions and more profound modifications of the pyridine ring itself, leading to the formation of novel heterocyclic systems.

Under specific conditions, such as the application of high temperatures or the presence of a strong base, this compound can undergo elimination reactions. ambeed.comambeed.com These reactions typically involve the removal of a molecule of hydrogen chloride (HCl) or hydrogen iodide (HI), which can result in the formation of a transient, highly reactive dehydro- (B1235302) or aryne intermediate. ambeed.comambeed.com

More complex modifications involve the construction of fused ring systems. For instance, this compound is a key precursor in the synthesis of pyrido[1,2-a]benzimidazoles. In a palladium-catalyzed auto-tandem double amination protocol, it reacts with benzodiazinamines, such as quinazolin-4-amine. thieme-connect.com The reaction sequence involves an initial amination, followed by an intramolecular cyclization that builds a new ring fused to the original pyridine core. A plausible mechanism for related transformations involves the initial oxidative addition of the palladium catalyst, coordination of the pyridine nitrogen to the metal center to form a palladacycle, and subsequent reductive elimination to yield the final fused product. thieme-connect.com

Further demonstrating pyridine ring modification, processes involving Zincke imine intermediates have been developed for the halogenation of pyridines. nih.gov While not a direct elimination from this compound, related chemistry shows that subsequent reactions can reform the pyridine ring. For example, a trifluoroacetic acid (TFA)-promoted sequence can induce an alkene isomerization-recyclization, followed by the elimination of an amine (like dibenzylamine) and cleavage of a nitrogen-sulfur bond to regenerate the aromatic pyridine ring system. nih.gov The N-alkylation of the pyridine nitrogen to form N-alkyl-3-iodopyridinium salts represents another fundamental modification, altering the electronic properties and reactivity of the entire molecule. mdpi.com

Differential Reactivity and Selectivity of Halogen Substituents

A defining feature of this compound in synthesis is the pronounced difference in reactivity between the chlorine and iodine atoms. This differential reactivity allows for remarkable selectivity in a wide array of chemical transformations, particularly in cross-coupling and nucleophilic substitution reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, rendering the iodine at the C3 position the more reactive site.

The higher reactivity of the C-I bond is exploited in selective, metal-catalyzed cross-coupling reactions. The iodine atom undergoes oxidative addition to transition metal catalysts, such as palladium(0), under much milder conditions than the chlorine atom. This enables the selective replacement of the iodine with various carbon-based groups through reactions like Suzuki, Stille, and Heck couplings, leaving the chlorine atom untouched for potential subsequent transformations. ambeed.com This selectivity is crucial for the stepwise functionalization of the pyridine ring.

Similarly, in nucleophilic aromatic substitution reactions, the iodine atom acts as a superior leaving group compared to the chlorine atom. This allows for the selective displacement of iodide by nucleophiles such as amines or alkoxides. ambeed.comambeed.com For example, in the amination of polyhalogenated pyridines, substrates containing both iodine and chlorine have demonstrated excellent selectivity, with the reaction occurring preferentially at the iodine-bearing carbon. acs.org

Computational studies provide a theoretical basis for this observed reactivity. Density Functional Theory (DFT) calculations on related 3-halogenopyridinium cations have shown that the halogen substituent on the pyridine ring possesses a more positive σ-hole, which is a region of positive electrostatic potential on the outermost portion of the halogen atom. acs.org The magnitude of this positive potential decreases in the order Iodine > Bromine > Chlorine. acs.org This more positive σ-hole makes the iodine atom a stronger halogen bond donor and more susceptible to nucleophilic attack, explaining its enhanced reactivity. N-alkylation of the pyridine nitrogen further increases the positive electrostatic potential of the iodine's σ-hole, making it an even more formidable halogen bond donor and further enhancing its reactivity. mdpi.com

The following table summarizes the differential reactivity of the halogen substituents in this compound:

| Reaction Type | Reactive Site | Conditions/Catalyst | Outcome | Reference |

| Cross-Coupling (e.g., Suzuki, Heck) | C3-Iodine | Palladium Catalyst | Selective replacement of iodine | ambeed.com |

| Nucleophilic Amination | C3-Iodine | Base-promoted | Selective replacement of iodine | acs.org |

| Metal-Halogen Exchange | C3-Iodine | Organolithium/Magnesium reagents | Formation of pyridyl-organometallic | ambeed.com |

| Halogen Bond Donation | C3-Iodine | In presence of a halogen bond acceptor | Stronger interaction than chlorine | mdpi.comacs.org |

This predictable selectivity makes this compound a valuable and highly controlled building block in the synthesis of complex, polysubstituted pyridine derivatives for applications in medicinal chemistry and materials science.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The unique structural characteristics of this compound, particularly the presence of two different halogen atoms on the pyridine ring, make it a highly valuable and versatile intermediate in the field of medicinal chemistry. The chlorine and iodine atoms offer distinct reactivity, allowing for selective and sequential chemical modifications. This dual functionality is crucial for the construction of complex molecular architectures found in many modern therapeutic agents.

This compound serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. ambeed.comchemsrc.com Its pyridine core is a common motif in numerous top-selling pharmaceuticals, and the specific substitution pattern of this compound allows chemists to introduce various functional groups with high regiochemical control. researchgate.netresearchgate.net The iodine atom is particularly useful for engaging in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. This reactivity enables the assembly of complex molecules from simpler precursors. vulcanchem.com

The compound's utility as a versatile intermediate has led to its use in the synthesis of a broad spectrum of molecules, including pharmaceuticals, agrochemicals, and advanced materials for scientific research. chemicalbook.com The ability to selectively functionalize the pyridine ring at different positions is a key factor in its widespread application in drug discovery and development. researchgate.netresearchgate.net

Table 1: Examples of Biologically Active Scaffolds Synthesized Using Pyridine Building Blocks

| Scaffold/Derivative Class | Synthetic Utility | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Pentasubstituted Pyridines | Serves as an intermediate for creating highly functionalized pyridine rings. | General Medicinal Chemistry | researchgate.netnih.gov |

| Kinase Inhibitors | The iodine atom allows for Suzuki-Miyaura coupling to add aryl groups. | Cancer, Autoimmune Diseases | vulcanchem.comchemicalbook.com |

| Azaindole Derivatives | Acts as a starting material for creating complex heterocyclic systems. | Central Nervous System Disorders | google.com |

| Pyrrolo[2,3-b]pyridines | Used in palladium-catalyzed heteroannulation reactions. | Antiparasitic (Trypanocidal) | researchgate.net |

The pyridine scaffold is a key component in many anticancer drugs, and this compound is a valuable precursor for creating new agents in this therapeutic area. chemimpex.com Its structure allows for the synthesis of pyridine-based compounds that exhibit significant cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives synthesized from halogenated pyridines can inhibit the proliferation of human cancer cells, including breast and lung cancer lines.

One of the primary mechanisms through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. chemicalbook.com For instance, iodopyridine intermediates are used to synthesize pyridine-based chalcone (B49325) derivatives, a class of compounds investigated for their antiproliferative activities. acs.org

Table 2: Research Findings on Pyridine Derivatives in Cancer Research

| Compound Type | Target/Mechanism | Cancer Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Novel Pyridine Derivatives | Cytotoxicity | Various cancer cell lines | Demonstrated significant cytotoxic effects in vitro. | |

| 4-Chloro-3-iodopyridine Derivatives | Kinase Inhibition | Breast and lung cancer cells | Showed promising inhibition of cancer cell proliferation. |

The versatility of intermediates like this compound extends to the development of drugs targeting the central nervous system (CNS). chemicalbook.com The pyridine scaffold is integral to compounds designed to interact with various neurological pathways. Specifically, 2-amino-3-iodopyridine (B10696), a close derivative, can be used as a starting material in the synthesis of azaindole compounds. google.com These azaindole derivatives have been investigated for the treatment of a range of CNS disorders, including neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as psychosis. google.com The ability to construct these complex heterocyclic systems makes halogenated pyridines important tools in the search for new therapies for challenging neurological conditions.

This compound and its analogs are pivotal precursors in the synthesis of kinase inhibitors. vulcanchem.comchemicalbook.com Protein kinases are a large family of enzymes that play a central role in cell regulation, and their inhibitors have become a major class of drugs, particularly in oncology. The iodine atom on the pyridine ring is highly suitable for Suzuki-Miyaura cross-coupling reactions, a common strategy in drug discovery to introduce aryl or heteroaryl groups into a molecule. vulcanchem.com

This synthetic utility has been harnessed to create inhibitors for specific kinases, such as Bruton's tyrosine kinase (BTK), which is a target for autoimmune diseases, and phosphatidylinositol 3-kinases (PI3K), which are implicated in cancer progression. vulcanchem.comgoogle.com A patent for thiazole (B1198619) derivatives as PI3K inhibitors explicitly describes a synthesis step involving this compound. google.com

Table 3: Examples of Kinase Inhibitors Synthesized from Halogenated Pyridines

| Kinase Target | Therapeutic Area | Role of Pyridine Intermediate | Reference |

|---|---|---|---|

| Phosphatidylinositol 3-kinase (PI3K) | Cancer | Direct precursor in the synthesis of thiazole-based inhibitors. | google.com |

| Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases | Serves as a key building block for constructing the inhibitor scaffold. | vulcanchem.com |

The emergence of antibiotic resistance has created an urgent need for antibacterial drugs with novel mechanisms of action. Research in this area has focused on designing compounds that target essential bacterial enzymes not exploited by current drugs. One such target is DNA gyrase, a bacterial type II topoisomerase. whiterose.ac.uk

A notable series of novel inhibitors based on a pyridine-3-carboxamide (B1143946) scaffold has been developed to target the ATPase subunit of DNA gyrase. The synthesis of these potent Gram-positive antibacterial agents involved a regioselective iodination of a 2-aminopyridine (B139424) precursor, highlighting the importance of iodinated pyridines in the synthetic route. whiterose.ac.uk Furthermore, other research has explored pyrimidine-based compounds, which are structurally similar to pyridines, as selective inhibitors of DNA polymerase III, another crucial enzyme for DNA synthesis in Gram-positive bacteria. nih.gov

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. Medicinal chemists are actively seeking new and more effective trypanocidal compounds. Research has shown that heterocyclic scaffolds are promising starting points for these efforts. mdpi.comresearchgate.net

Specifically, 2,3-disubstituted pyrrolo[2,3-b]pyridines have been synthesized via a palladium-catalyzed reaction using 2-amino-3-iodopyridine derivatives as a key starting material. researchgate.net Subsequent biological testing of these compounds revealed that several possessed relatively high trypanocidal activity against T. cruzi. Although issues with host cell toxicity were also noted, these findings identify a clear path for the chemical optimization of new lead compounds in the fight against Chagas disease. researchgate.net

Design and Synthesis of Antibacterial Agents

Applications in Agrochemical Development

The halogenated pyridine framework is a key component in many modern agrochemicals. Compounds like this compound and its isomers serve as important intermediates in the synthesis of products designed to enhance crop yield and protection. cymitquimica.comcymitquimica.comchemimpex.com The specific combination of halogen atoms on the pyridine ring can influence the biological activity and selectivity of the final agrochemical product. chemicalbook.com

Halogenated pyridines are crucial in the formulation of a variety of pesticides. While direct formulation data for this compound is specific, the utility of closely related structural analogs underscores the importance of this chemical class. For instance, 2-Chloro-4-iodopyridine is a key intermediate in the synthesis of major insecticides such as imidacloprid (B1192907) and thiamethoxam, which are effective against a wide range of pests. nbinno.com Similarly, other derivatives like 2-amino-5-chloro-3-iodopyridine (B150797) and 2-chloro-5-iodo-3-methylpyridine (B1371285) are utilized in creating effective pesticides that contribute to crop protection. netascientific.comchemimpex.com The reactivity of the chloro- and iodo- groups allows for the attachment of other functional groups to create a final molecule that can effectively target biological pathways in pests. chemicalbook.com

In addition to pesticides, chloro-iodopyridine derivatives are foundational in the synthesis of modern herbicides. The compound 2-Chloro-4-iodopyridine, an isomer of this compound, is used to synthesize herbicides like flumioxazin (B1672886) and sulfentrazone. nbinno.com Other related compounds, including 2-amino-5-chloro-3-iodopyridine and 2-chloro-5-fluoro-3-iodopyridine, are also employed in the production of herbicides. netascientific.commyskinrecipes.com The ability to use these precursors in cross-coupling reactions facilitates the efficient construction of complex herbicidal molecules. chemimpex.com

Table 1: Research Findings on Chloro-Iodopyridine Derivatives in Agrochemicals

| Compound | Agrochemical Class | Specific Examples Synthesized | Source |

|---|---|---|---|

| 2-Chloro-4-iodopyridine | Insecticide, Herbicide | Imidacloprid, Thiamethoxam, Flumioxazin, Sulfentrazone | nbinno.com |

| 2-Amino-5-chloro-3-iodopyridine | Pesticide, Herbicide | Not Specified | netascientific.com |

| 2-Chloro-5-iodo-3-methylpyridine | Pesticide, Crop Protection Agent | Not Specified | chemimpex.com |

Synthesis of Herbicides

Applications in Material Science

The utility of this compound extends beyond life sciences into the realm of material science. The electronic properties imparted by the halogen atoms make this and related compounds valuable for creating new organic materials with specialized functions. chemicalbook.comnetascientific.com

Derivatives of this compound are instrumental in synthesizing novel organic materials. For example, 2-Chloro-3-iodopyridin-4-amine is used to create advanced materials where its incorporation can lead to desirable properties such as increased durability and enhanced chemical resistance. chemicalbook.com Related compounds like 2-amino-5-chloro-3-iodopyridine and 2-chloro-5-iodo-3-methylpyridine are also explored for their potential in creating new materials for applications in fields like organic electronics. netascientific.comchemimpex.com The ability to participate in various coupling reactions makes these pyridine-based compounds versatile building blocks for larger, more complex functional materials. chemimpex.com

A significant application within material science is the integration of these compounds into conductive polymers. netascientific.com The inclusion of structures like 2-Chloro-3-iodopyridin-4-amine into polymer chains can improve electrical conductivity. chemicalbook.com This is a critical area of research for developing materials for electronic applications, such as organic semiconductors. netascientific.com The unique halogenated pyridine structure enhances the material's electronic properties and reactivity, making it a valuable component in the development of innovative conductive materials. chemimpex.comchemimpex.com

Table 2: Research Findings on Chloro-Iodopyridine Derivatives in Material Science

| Compound | Application Area | Potential Properties | Source |

|---|---|---|---|

| 2-Chloro-3-iodopyridin-4-amine | Novel Organic Materials, Polymers | Increased durability, improved electrical conductivity, enhanced chemical resistance | chemicalbook.com |

| 2-Amino-5-chloro-3-iodopyridine | Conductive Polymers, Organic Semiconductors | Not Specified | netascientific.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-iodopyridine |

| 2-amino-5-chloro-3-iodopyridine |

| 2-chloro-5-iodo-3-methylpyridine |

| 2-Chloro-3-iodopyridin-4-amine |

| 2-chloro-5-fluoro-3-iodopyridine |

| Imidacloprid |

| Thiamethoxam |

| Flumioxazin |

| Sulfentrazone |

| Chlorine |

Precursor for Organic Electronics

The development of novel organic materials for electronic applications is a rapidly growing field of research. Halogenated pyridines are explored for their potential in creating new materials, such as conductive polymers and components for organic electronics. chemimpex.com Specifically, the related compound 2-chloro-5-iodo-3-methylpyridine has been identified as a building block in this area. chemimpex.com The electronic properties imparted by the halogen substituents on the pyridine ring make these compounds promising candidates for incorporation into larger conjugated systems, which are the foundation of organic semiconductors and light-emitting materials. The ability to selectively functionalize the molecule through cross-coupling reactions allows for the precise tuning of electronic and photophysical properties, a key requirement in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Applications in Biochemical Research

This compound is recognized as a biochemical reagent that can be utilized as an organic compound in life science-related research. chemsrc.commedchemexpress.com Its utility stems from its role as a versatile scaffold that can be elaborated into more complex molecules with potential biological activity.

The core structure of this compound serves as a template for synthesizing molecules designed to interact with biological systems. The presence of halogen atoms enhances the ability of its derivatives to form strong interactions with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, thereby influencing various biochemical pathways. By systematically modifying the pyridine core, researchers can develop chemical probes to study the function and regulation of these pathways, providing insights into cellular processes in both healthy and diseased states.

The search for new drugs is often reliant on the discovery of novel biological targets. Halogenated pyridine derivatives are investigated for their potential to interact with various biological targets through mechanisms like hydrogen bonding and hydrophobic contacts. smolecule.com this compound and related structures are used as building blocks to create libraries of diverse compounds. These libraries can be screened against a wide range of proteins and other biological molecules to identify new interactions. A confirmed "hit" from such a screening campaign can illuminate a previously unknown role for a protein in a disease process, establishing it as a new target for therapeutic intervention. The molecular structure of the pyridine derivative can then be optimized to improve binding affinity and selectivity, initiating a drug discovery program. cymitquimica.com

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. The design of these probes often involves a fluorophore (a light-emitting unit) connected to a reactive moiety that selectively targets a specific analyte. Pyridine derivatives are integral to the synthesis of such probes.

In a pertinent example, pyridylhydrazone-tethered BODIPY compounds have been synthesized to serve as fluorescent probes for detecting hypochlorous acid (HOCl), a reactive oxygen species involved in immune responses and various pathologies. mdpi.comresearchgate.net The synthesis of these probes involves the condensation of an aldehyde-linked BODIPY core with a hydrazine-substituted pyridine. mdpi.com Upon reaction with HOCl, the pyridylhydrazone unit undergoes a chlorination-induced cyclization to form a 1,2,4-triazolo[4,3-a]pyridine moiety. mdpi.com This structural change inhibits a C=N isomerization process that normally quenches the fluorescence, resulting in a "turn-on" fluorescent signal. mdpi.comresearchgate.net These probes have demonstrated excellent biocompatibility and have been successfully used to visualize endogenous HOCl in living macrophage cells. mdpi.comresearchgate.net

Discovery of New Biological Targets for Drug Development

Precursor in the Preparation of Other Pyridine Derivatives

One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. lookchem.comambeed.com The differential reactivity of the iodine and chlorine substituents is key to its utility. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 3-position. lookchem.com

This selectivity is exploited in palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to synthesize 3-arylamino-2-chloropyridines. lookchem.comthieme-connect.com Researchers have demonstrated that using a palladium-BINAP catalyst system with a base like cesium carbonate (Cs₂CO₃) in toluene results in a regioselective amination at the 3-position, leaving the chlorine at the 2-position intact. lookchem.comthieme-connect.com These mild reaction conditions are tolerant of various functional groups. thieme-connect.com

The compound is also a key intermediate for producing pharmacologically relevant heterocycles like imidazo[4,5-b]pyridin-2-ones. lookchem.com It can undergo a variety of other transformations, including Suzuki, Stille, and Heck cross-coupling reactions, where the halogen atoms are replaced by carbon-based groups to build more complex molecular architectures. ambeed.com

Table 1: Research Findings on Regioselective Palladium-Catalyzed Amination of this compound An interactive data table summarizing the reaction between this compound and p-toluidine under different basic conditions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a powerful tool for understanding the complex reactivity of 2-chloro-3-iodopyridine. These studies have successfully predicted reaction outcomes and elucidated mechanistic details that are challenging to determine experimentally.

Predicting Reactivity and Site-Selectivity in Catalytic Reactions

DFT calculations have been instrumental in studying the site-selectivity of palladium-catalyzed reactions involving 2,3-dihalopyridines, including this compound. researchgate.net By computing the oxidative addition process, researchers can predict which halogen atom is more likely to react. researchgate.net These theoretical predictions often align with experimental observations, providing a robust model for understanding reactivity. researchgate.net The Houk 'distortion-interaction' DFT approach is one such model used to predict site-selectivity. researchgate.net

Modeling Oxidative Addition Processes with Palladium Complexes

The oxidative addition of this compound to a palladium(0) complex is a critical step in many cross-coupling reactions. DFT studies have modeled this process in detail, investigating the influence of different palladium catalysts such as Pd(PPh₃)₂, Pd(BINAP), and Pd(XANTPHOS). researchgate.net These calculations have revealed that the formation of pre-reactive complexes is a crucial factor in determining the activation energy of the oxidative addition step. researchgate.net For instance, the mechanism of oxidative addition can vary depending on the halogen, with 2-iodopyridines favoring a classic 3-centered mechanism, while 2-chloro and 2-bromopyridines may proceed through a more polarized nucleophilic displacement pathway. researchgate.net

Influence of Azine Nitrogen on C(2) and C(3) Activation

The nitrogen atom in the pyridine (B92270) ring, known as the azine nitrogen, significantly influences the reactivity of the adjacent carbon-halogen bonds. DFT calculations have quantified this activating effect on the C(2) and C(3) positions by comparing the reactivity of 2,3-dihalopyridines with their corresponding dihalobenzene analogues. researchgate.net This comparison helps to isolate and understand the electronic impact of the nitrogen atom on the molecule's susceptibility to oxidative addition. researchgate.net

Analysis of Noncovalent Interactions

DFT calculations are also employed to study noncovalent interactions, such as halogen bonds, which play a crucial role in the supramolecular organization of molecules in the solid state. rscf.ru For instance, the nature and energy of halogen bonds (X···O, where X = Cl, I) have been theoretically investigated in coordination compounds containing 3-halopyridines. rscf.ru These studies provide insights into the forces that govern crystal packing and the formation of supramolecular architectures. rscf.rumdpi.com

Ab Initio Calculations

In addition to DFT, ab initio calculations have been utilized to investigate the properties of halogenated pyridines. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. For molecules like 2-iodopyridine (B156620), ab initio methods such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) have been used to compute equilibrium geometries and vibrational frequencies. researchgate.net A normal coordinate analysis based on these calculations allows for a detailed characterization of the normal modes and their couplings in terms of potential energy distributions (PEDs). researchgate.net Such studies contribute to a fundamental understanding of the molecule's vibrational spectra and structural properties. researchgate.net

Molecular Structure and Geometry Optimization

The molecular structure of this compound has been investigated using computational methods, such as Density Functional Theory (DFT), to predict its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

A theoretical study on a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, using the B3LYP/cc-pVDZ basis set, demonstrated that the bond lengths in the aromatic ring can be influenced by substituents, causing slight deviations from a perfect hexagonal geometry. nanobioletters.com Similar effects would be anticipated in this compound due to the presence of the two different halogen substituents.

Table 1: Representative Calculated Geometric Parameters for Halogenated Pyridines

| Parameter | Typical Value (Å or °) |

|---|---|

| C-I Bond Length | ~2.09–2.15 |

| C-Cl Bond Length | ~1.73–1.77 |

| C-N Bond Length | ~1.34 |

| C-C Bond Length | ~1.39 |

| C-C-C Bond Angle | ~120 |

| C-N-C Bond Angle | ~117 |

Note: These are typical values for halogenated pyridines and serve as an estimation for this compound. Specific values would require dedicated DFT calculations.

Vibrational Frequency Predictions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules, which aids in the assignment of experimental spectra.

For this compound, a complete experimental and theoretical vibrational analysis has not been detailed in the provided search results. However, studies on related halopyridines provide a basis for predicting its spectral features. For instance, a review of the vibrational assignments for 2-iodopyridine has been conducted using FT-Raman and IR spectroscopy, with computational support from various DFT methods. researchgate.net Similarly, the vibrational spectra of 2-chloro-5-aminopyridine and other chloropyridine derivatives have been analyzed in detail using both experimental and theoretical approaches. core.ac.uk

These studies typically involve the calculation of harmonic vibrational frequencies and their scaling to improve agreement with experimental data. The potential energy distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode. ahievran.edu.tr The C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region. rsc.org The C-N stretching vibrations are typically found in the 1386–1266 cm⁻¹ range. core.ac.uk The C-Cl and C-I stretching vibrations are expected at lower frequencies and can be highly coupled with other modes. researchgate.net

Table 2: Predicted Vibrational Mode Regions for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring Stretch | 1600 - 1400 |

| C-N Stretch | 1386 - 1266 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

| C-I Stretch | 600 - 500 |

Note: These are predicted ranges based on studies of similar compounds.

Charge-Transfer Complex Studies

Charge-transfer (CT) complexes are associations of two or more molecules, where a fraction of electronic charge is transferred between the molecular entities. wikipedia.org Halogenated compounds are known to act as electron acceptors in the formation of CT complexes. wikipedia.orgrsc.org

Theoretical studies on the pyridine-I₂ charge-transfer complex have been performed using ab-initio calculations, providing insights into the nature of the interaction and the effect of solvents. acs.org Experimental and computational studies have also been conducted on the charge-transfer complex formed between 2-chloropyridine (B119429) and iodine monochloride. acs.org These studies confirm the formation of a 1:1 complex and analyze the solvent effects on the charge transfer band. acs.org

In the context of this compound, the presence of both chlorine and iodine atoms, which are electron-withdrawing, suggests its potential to act as an electron acceptor in forming charge-transfer complexes with electron-donating molecules. The nitrogen atom in the pyridine ring can also participate in halogen bonding, a specific type of non-covalent interaction. rsc.org Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify the amount of charge transferred in such complexes. researchgate.net While specific studies on charge-transfer complexes of this compound were not found, the behavior of related systems suggests its capability to form such complexes, which can influence its chemical and physical properties.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand the interaction between a ligand and its protein target.

While no molecular docking studies were found specifically for this compound, research on its derivatives has provided insights into their potential biological targets. A series of novel 2-chloropyridine derivatives containing 1,3,4-oxadiazole (B1194373) and flavone (B191248) moieties have been synthesized and evaluated as potential antitumor agents. nih.govnih.govresearchgate.netsigmaaldrich.com Molecular docking simulations were performed to understand their binding mode with human telomerase, a significant target in cancer therapy. nih.govnih.govresearchgate.netsigmaaldrich.com

In one such study, a 2-chloropyridine derivative (compound 6o) was docked into the active site of telomerase (PDB ID: 3DU6). nih.govresearchgate.net The docking results revealed that the compound could bind to the active site, and the binding was stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net Another study on a flavone-containing 2-chloro-pyridine derivative (compound 6e) also showed strong inhibitory activity against telomerase, and docking simulations were used to propose a binding model within the active site. nih.govsigmaaldrich.com These studies suggest that the 2-chloropyridine scaffold can serve as a basis for designing inhibitors of important biological targets like telomerase. The presence of the iodo group in this compound could further influence these interactions through halogen bonding.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including transition states and intermediates. researchgate.net This provides a deeper understanding of reaction pathways, selectivity, and the role of catalysts.

For this compound, DFT calculations have been employed to study the site-selectivity of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The study investigated the oxidative addition of 2,3-dihalopyridines, including this compound, to a Pd(0) catalyst. researchgate.net

The calculations revealed that the oxidative addition preferentially occurs at the C-I bond over the C-Cl bond, which is consistent with the weaker nature of the C-I bond. researchgate.net The study also highlighted the activating effect of the pyridine nitrogen atom on the reactivity of the adjacent C-X bonds. researchgate.net Furthermore, the nature of the phosphine (B1218219) ligands on the palladium catalyst was shown to significantly influence the activation energies and, consequently, the reaction's efficiency and selectivity. researchgate.net The formation of pre-reactive complexes between the substrate and the catalyst was identified as a critical factor in determining the reaction pathway. researchgate.net Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. chemicalbook.com

Analytical Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of 2-chloro-3-iodopyridine. Researchers employ Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to verify the compound's structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to ensure the compound's structure is consistent with expectations. medchemexpress.comchemicalbook.in Analysis reports for the compound confirm that its ¹H NMR spectrum is consistent with its proposed chemical structure. medchemexpress.comchemicalbook.in The identification process involves verifying that the NMR spectrum of a sample complies with the known structure of this compound. chemicalbook.in

Table 1: Application of NMR Spectroscopy for this compound Characterization

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms (protons). | Confirms the presence and positions of the three distinct protons on the pyridine (B92270) ring. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Confirms the presence of the five carbon atoms in the pyridine ring and their substitution pattern. |

Table 2: IR Spectroscopy Techniques for this compound

| Technique | Instrumentation | Sample Preparation |

|---|---|---|

| FTIR Spectroscopy | Bruker Tensor 27 FT-IR nih.gov | KBr disc or ATR-Film (Acetone) nih.gov |

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of this compound. The technique provides the exact mass of the molecule, which is a definitive characteristic. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) are used for its identification. chemicalbook.innih.gov

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClIN | nih.govsigmaaldrich.com |

| Molecular Weight | 239.44 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 238.89987 Da | nih.gov |

Infrared (IR) Spectroscopy

Chromatographic Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound, ensuring that it meets the high standards required for its applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

HPLC is a standard method for determining the purity of this compound. fishersci.com Purity levels are typically specified as being a minimum of 98%. fishersci.com In more rigorous analyses, such as those combining chromatography with mass spectrometry (HPLC-ESI-MS), the retention time of the major peak in the sample's chromatogram is matched against that of a standard preparation to ensure identity and purity. chemicalbook.in Such assays often report purities of 99.0% or higher. chemicalbook.in

Gas Chromatography is widely used to assess the purity of this compound. tcichemicals.com Suppliers specify a purity of greater than 98.0% as determined by GC analysis. tcichemicals.comavantorsciences.comspectrumchemical.com The compound is also analyzed using GC coupled with a mass spectrometer (GC-MS), which provides separation and identification in a single run. nih.gov

Table 4: Summary of Chromatographic Purity Assessment

| Technique | Typical Purity Specification | Notes |

|---|---|---|

| HPLC | ≥98% to ≥99.0% chemicalbook.in | Often used with ESI-MS for definitive identification. chemicalbook.in |

| GC | >98.0% tcichemicals.comavantorsciences.com | A primary method for quality control and purity certification. |

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a crucial criterion for establishing the purity and verifying the empirical formula of a newly synthesized compound like this compound. The process involves combusting a small, precisely weighed amount of the substance in a stream of oxygen. The resulting combustion gases, such as carbon dioxide, water, and nitrogen, are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

For this compound, with a molecular formula of C₅H₃ClIN, the theoretical elemental composition can be calculated based on its atomic constituents and its molecular weight of 239.44 g/mol . nih.govavantorsciences.comsigmaaldrich.com The experimentally determined values are expected to align closely with these theoretical percentages to confirm the identity and purity of the compound. While specific experimental results for this compound are not detailed in foundational literature, the characterization of related halogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine derivatives and 2-fluoro/chloro-3-pyridyl selenides, routinely relies on elemental analysis to validate their structure and purity. researchgate.netresearchgate.net

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 25.08% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.26% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.81% |

| Iodine | I | 126.90 | 1 | 126.90 | 53.00% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.85% |

| Total | 239.44 | 100.00% |

Note: The table presents the calculated theoretical percentages. Experimental values from laboratory analysis would typically be reported alongside these values to demonstrate purity.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's chemical behavior and physical properties. The process involves irradiating a single crystal of the material with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

A literature search did not yield a specific single-crystal X-ray diffraction study for this compound itself. However, the crystal structures of numerous closely related substituted and halogenated pyridines have been extensively characterized, illustrating the power of this technique in elucidating their molecular geometries and packing in the solid state. grafiati.com

For instance, studies on analogous compounds provide insight into the type of structural data that would be obtained for this compound. The crystal structure of a related compound, 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, was found to have monoclinic symmetry. Similarly, the analysis of 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline, a related heterocyclic compound, revealed a monoclinic crystal system with the space group P2₁/c. msu.ru Another example, 2-amino-5-bromopyridine, also crystallizes in a monoclinic system (space group P2₁/c). researchgate.net These studies provide detailed atomic coordinates, defining the precise geometry of the pyridine ring and the spatial orientation of its substituents.

The data obtained from an XRD analysis is typically presented in a crystallographic information file (CIF) and includes key parameters as shown in the illustrative table below, which is based on findings for the related compound 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline. msu.ru

| Parameter | Value (for 4-methyl-2-chloro-5,6,7,8-tetrahydroquinoline) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.138(2) |

| b (Å) | 11.127(4) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 111.30(2) |

| γ (°) | 90 |

| Volume (ų) | 948.3(4) |

| Z (molecules/unit cell) | 4 |

An XRD study of this compound would definitively establish the planarity of the pyridine ring, the precise C-Cl and C-I bond lengths, and how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-stacking.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus of future research will be the design of new and improved catalytic systems to enhance the regioselectivity of reactions involving 2-chloro-3-iodopyridine. The presence of two different halogen atoms offers the potential for selective functionalization, and catalysts play a crucial role in controlling which site reacts.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are commonly employed to form new carbon-carbon bonds at either the chloro or iodo position. ambeed.com Research has shown that the choice of palladium catalyst and ligands can influence the selectivity of these reactions. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands like SPhos with a Pd(PPh₃)₄ catalyst can direct Suzuki-Miyaura couplings specifically to the 4-iodo position in related structures. Future work will likely involve the development of novel ligands and catalytic systems that offer even greater control over site-selectivity.

Furthermore, palladium-catalyzed amination reactions have been successfully performed with high regioselectivity on this compound. lookchem.comthieme-connect.com The use of a Pd-BINAP catalyst in combination with a large excess of cesium carbonate has proven effective for selective amination at the 3-position. lookchem.com Further investigation into different catalyst-ligand combinations and reaction conditions will be essential to broaden the scope of selective C-N bond formation.

Exploration of Undiscovered Reactivity Modes

Beyond the well-established substitution and cross-coupling reactions, there is significant potential for discovering and exploring new reactivity modes of this compound. The interplay of the electron-withdrawing halogen atoms and the pyridine (B92270) ring's electronic nature creates a unique chemical environment ripe for novel transformations. chemicalbook.com

Future research could delve into:

Metal-halogen exchange reactions: These reactions, which involve the exchange of a halogen atom with a metal like lithium or magnesium, can generate organometallic intermediates that are highly versatile in synthesis. ambeed.com

Elimination reactions: Under specific conditions, such as high temperatures or the presence of a strong base, the elimination of HCl or HI could lead to the formation of pyridyne intermediates, opening up pathways to unique cyclic compounds. ambeed.com

Redox reactions: The differing electrochemical potentials of the chlorine and iodine atoms suggest that selective redox reactions could be developed. ambeed.com

Halogen dance reactions: These reactions, which involve the migration of a halogen atom to a different position on the pyridine ring, have been used to synthesize complex polysubstituted pyridines and could be further explored with this compound. vulcanchem.comresearchgate.net

Expansion of Applications in Emerging Interdisciplinary Fields

The versatile nature of this compound makes it a promising candidate for application in a variety of emerging interdisciplinary fields. Its utility as a building block extends beyond traditional pharmaceuticals and agrochemicals. chemicalbook.com

In materials science , halogenated pyridines are being investigated for their potential in developing novel organic materials. chemicalbook.com For instance, incorporating this compound into polymers could enhance properties like electrical conductivity, durability, and chemical resistance. chemicalbook.com In the field of organic light-emitting diodes (OLEDs), the heavy atom effect from the iodine in similar compounds may improve phosphorescence efficiency. vulcanchem.com

In medicinal chemistry , the unique substitution pattern of this compound makes it a valuable scaffold for fragment-based drug design. vulcanchem.com The iodine atom can act as a hydrogen bond acceptor, complementing the potential for hydrophobic interactions, which is a desirable feature in designing inhibitors for enzymes like kinases. vulcanchem.com

Advancements in Sustainable Synthesis Methods

As with all chemical manufacturing, there is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Future research will likely focus on improving the atom economy and reducing the environmental impact of current synthetic routes.